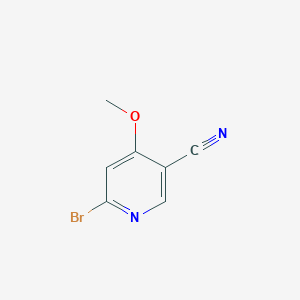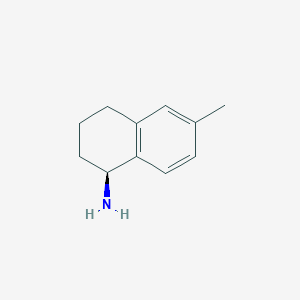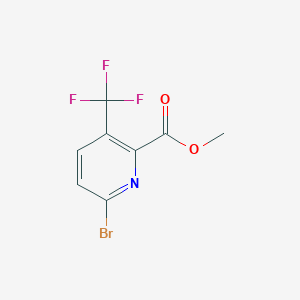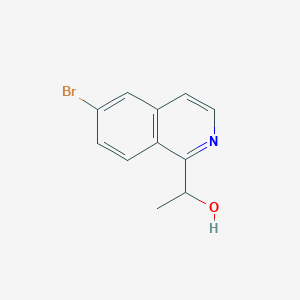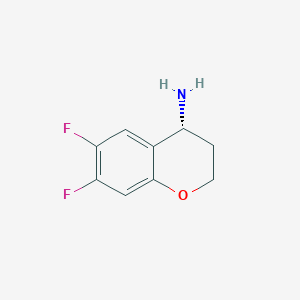
(R)-6,7-Difluorochroman-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-6,7-Difluorochroman-4-amine is a fluorinated organic compound belonging to the class of chromanes. Chromanes are benzopyran derivatives, and this particular compound features two fluorine atoms at the 6 and 7 positions of the chromane ring, as well as an amine group at the 4 position. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (R)-6,7-Difluorochroman-4-amine typically involves multiple steps, starting from simpler precursors. One common approach is the fluorination of chroman-4-amine derivatives using selective fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST). The reaction conditions often require careful control of temperature and reaction time to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters and can be optimized for large-scale synthesis.
化学反应分析
Types of Reactions: (R)-6,7-Difluorochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or amide derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl). Reaction conditions often involve mild temperatures and acidic or neutral pH.
Reduction: Typical reagents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. These reactions are usually performed under an inert atmosphere and at low temperatures.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3). Reaction conditions may vary depending on the specific nucleophile used.
Major Products Formed:
Oxidation: Nitrosochroman-4-amine, Nitrochroman-4-amine
Reduction: Chroman-4-amine, Chroman-4-amide
Substitution: Hydroxychroman-4-amine, Aminochroman-4-amine
科学研究应用
(R)-6,7-Difluorochroman-4-amine has found applications in various fields of scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.
Medicine: The compound has potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
作用机制
The mechanism by which (R)-6,7-Difluorochroman-4-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its target, leading to desired biological effects.
相似化合物的比较
(R)-6,7-Difluorochroman-4-amine is unique due to its specific fluorination pattern and the presence of the amine group. Similar compounds include:
Chroman-4-amine: Lacks fluorine atoms, resulting in different chemical and physical properties.
6,7-Difluorochroman-4-ol: Contains hydroxyl groups instead of the amine group, leading to different reactivity and applications.
6,7-Difluorochroman-3-amine: Similar fluorination pattern but with the amine group at a different position, affecting its biological activity and applications.
These compounds highlight the importance of structural modifications in determining the properties and applications of chromane derivatives.
属性
IUPAC Name |
(4R)-6,7-difluoro-3,4-dihydro-2H-chromen-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQOIXARHKVMLS-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC(=C(C=C2[C@@H]1N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![t-Butyl N-[(2z)-2-(2,6-difluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B8052416.png)
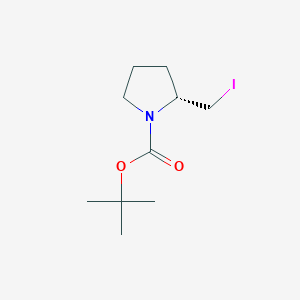
![Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B8052425.png)


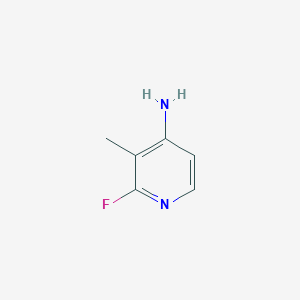
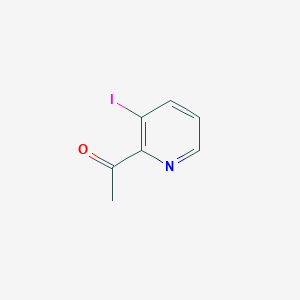
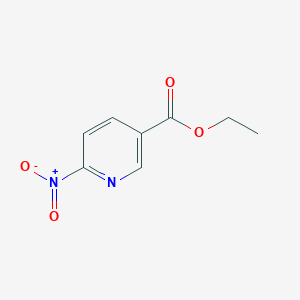
![1h-Pyrrolo[2,3-c]pyridin-5-ol](/img/structure/B8052470.png)
![5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8052476.png)
